molecular formula C13H12N2O5S2 B5211833 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid

2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid

Cat. No. B5211833
M. Wt: 340.4 g/mol
InChI Key: HZXSSRRECUVLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Mechanism of Action

2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid works by inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. BTK plays a crucial role in the survival and proliferation of cancer cells, and its inhibition can lead to the suppression of tumor growth and metastasis. 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid has also been shown to inhibit other signaling pathways, such as the NF-kB and AKT pathways, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. It also has anti-inflammatory effects, which may contribute to its anti-tumor activity. 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid has been shown to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid is its potent inhibition of BTK, which makes it a promising candidate for the treatment of B-cell malignancies. It has also been shown to enhance the efficacy of other cancer treatments, which may lead to improved patient outcomes. However, one limitation of 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid is its potential for off-target effects, which may limit its therapeutic window.

Future Directions

There are several future directions for the research and development of 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid. One area of focus is the identification of biomarkers that can predict response to treatment, which may improve patient selection and outcomes. Another area of interest is the development of combination therapies that can enhance the efficacy of 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid and overcome resistance mechanisms. Additionally, the optimization of the pharmacokinetic properties of 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid may lead to improved dosing regimens and patient compliance.

Synthesis Methods

The synthesis of 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid involves several steps, starting with the reaction of 3-bromoanisole with potassium tert-butoxide to form 3-methoxyphenyl tert-butyl ether. This intermediate is then reacted with 5-aminosulfonyl-2-chlorobenzoic acid to form 5-[(tert-butoxy)carbonyl]-3-methoxyphenylsulfonyl-2-chlorobenzoic acid. The final step involves the reaction of the intermediate with methylamine to form 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid.

Scientific Research Applications

2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid has been extensively studied for its potential in the treatment of various types of cancer, including B-cell malignancies, lymphoma, and leukemia. It has shown promising results in preclinical studies, demonstrating potent inhibition of BTK and significant anti-tumor activity. 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.

properties

IUPAC Name

2-[[5-(methylcarbamoyl)thiophen-3-yl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S2/c1-14-12(16)11-6-8(7-21-11)22(19,20)15-10-5-3-2-4-9(10)13(17)18/h2-7,15H,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXSSRRECUVLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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